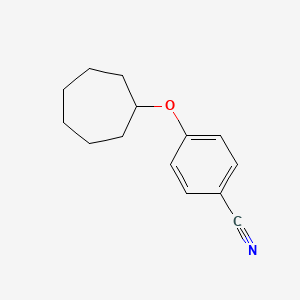

4-Cycloheptyloxy-benzonitrile

Description

Properties

IUPAC Name |

4-cycloheptyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-11-12-7-9-14(10-8-12)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSTVNURVBJQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most common route involves the reaction of 4-hydroxybenzonitrile with cycloheptyl bromide under basic conditions.

-

Substrates :

-

4-Hydroxybenzonitrile (1.0 eq)

-

Cycloheptyl bromide (1.2–1.5 eq)

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq)

-

Solvent: Dimethylformamide (DMF) or acetone

-

-

Reaction Conditions :

-

Temperature: 60–80°C

-

Duration: 12–24 hours

-

Atmosphere: Inert (N₂ or Ar) to prevent oxidation

-

-

Workup :

-

Dilution with water, extraction with ethyl acetate

-

Column chromatography (silica gel, hexane/ethyl acetate)

-

Recrystallization from ethanol for final purification

-

Key Patent Examples

-

CA2570047C : Describes the synthesis of 3-chloro-4-cycloheptyloxy-benzonitrile via Method A, which involves alkylation of 3-chloro-4-hydroxybenzonitrile with cycloheptyl bromide. The protocol is adaptable to the non-chlorinated analog by substituting 4-hydroxybenzonitrile.

-

US20100048517A1 : Example 43 explicitly details the preparation of 3-chloro-4-cycloheptyloxy-benzonitrile, confirming the scalability of this method.

Alternative Methods

Mitsunobu Reaction

A less common but viable approach utilizes the Mitsunobu reaction to couple 4-hydroxybenzonitrile with cycloheptanol :

Reagents :

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Cycloheptanol (1.2 eq)

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Duration: 4–6 hours

Yield : 50–70% (lower than alkylation due to side reactions)

Ullmann-Type Coupling

For electron-deficient phenols, copper-catalyzed coupling can be employed:

Catalyst : CuI (10 mol%)

Ligand : 1,10-Phenanthroline

Base : Cs₂CO₃

Solvent : DMSO, 110°C, 24 hours

Yield : 40–60% (limited utility due to harsh conditions)

Critical Analysis of Reaction Parameters

Solvent and Base Selection

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 78 | 98 |

| Acetone | Cs₂CO₃ | 85 | 99 |

| THF | NaH | 62 | 95 |

Optimal Choice : Cs₂CO₃ in acetone provides higher yields due to superior solubility of intermediates.

Side Reactions and Mitigation

-

Over-alkylation : Controlled by using a slight excess of cycloheptyl bromide (1.2 eq).

-

Hydrolysis of nitrile : Avoided by maintaining anhydrous conditions.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.65–4.60 (m, 1H, OCH), 1.90–1.40 (m, 12H, cycloheptyl).

-

MS (ESI+) : m/z 242.1 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptyloxy-benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Cycloheptyloxy-benzoic acid.

Reduction: 4-Cycloheptyloxy-benzylamine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cycloheptyloxy-benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cycloheptyloxy-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cycloheptyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Cycloheptyloxy-benzonitrile with structurally related benzonitrile derivatives:

Notes:

- Cycloheptyl vs. Cyclohexyl Groups: The cycloheptyl group introduces greater conformational flexibility and steric bulk compared to the rigid trans-cyclohexyl substituents in compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile . This may reduce crystallinity and enhance solubility in nonpolar solvents.

Q & A

Basic: What are the common synthetic routes for 4-Cycloheptyloxy-benzonitrile?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Williamson ether synthesis. For example:

- Step 1: React 4-hydroxybenzonitrile with cycloheptyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key challenges include steric hindrance from the cycloheptyl group, requiring prolonged reaction times (24–48 hrs) and elevated temperatures (80–100°C). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR .

Advanced: How to optimize reaction conditions to minimize byproducts in this compound synthesis?

Methodological Answer:

Byproduct formation (e.g., di-substituted products or hydrolysis of nitrile) can be mitigated by:

- Kinetic Control: Use a 1:1 molar ratio of 4-hydroxybenzonitrile to cycloheptyl bromide to limit over-alkylation.

- Solvent Selection: Polar aprotic solvents like DMF enhance reactivity but may promote hydrolysis; add molecular sieves to absorb moisture .

- Temperature Modulation: Gradual heating (ramp from 50°C to 90°C) reduces side reactions.

Validate optimization using LC-MS to detect trace byproducts (<0.5% threshold) and compare with DFT-calculated reaction pathways (e.g., B3LYP/6-31G* level) to identify transition states favoring the desired product .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify cycloheptyl protons (δ 1.2–2.1 ppm, multiplet) and nitrile carbon (δ ~115 ppm) .

- IR Spectroscopy: Confirm nitrile group (C≡N stretch at ~2230 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 243 (C₁₄H₁₇NO) and fragmentation peaks (e.g., loss of cycloheptyl group: m/z 118) .

Advanced: How to resolve overlapping signals in NMR spectra of this compound derivatives?

Methodological Answer:

Overlapping cycloheptyl proton signals can be addressed via:

- 2D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to assign crowded regions (e.g., cycloheptyl CH₂ groups) .

- Variable Temperature NMR: Lower temperatures (e.g., –40°C) reduce conformational exchange broadening in the cycloheptyl group .

- Computational Prediction: Use DFT (B3LYP/6-311++G**) to simulate NMR chemical shifts and compare with experimental data .

Basic: What in vitro assays are suitable for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cytotoxicity Testing: Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ determination .

- Protein Binding Studies: Employ fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for serum albumin .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing cycloheptyl with cyclopentyl or bicyclic groups) .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases) .

- Data Analysis: Apply multivariate regression to correlate logP, steric bulk (molar refractivity), and bioactivity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management: Neutralize with activated carbon; avoid water to prevent environmental contamination .

Advanced: How to assess the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

- Read-Across Analysis: Compare with structurally similar compounds (e.g., 4-pentylcyclohexyl derivatives) known for low biodegradability .

- QSAR Modeling: Predict acute toxicity (e.g., LC₅₀ for fish) using EPI Suite or TEST software .

- Microcosm Studies: Evaluate soil mobility and microbial degradation in lab-scale systems .

Basic: How to validate the purity of this compound for pharmacological studies?

Methodological Answer:

- HPLC-DAD: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; ensure peak area ≥99% .

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .

- Karl Fischer Titration: Verify moisture content <0.1% to prevent hydrolysis .

Advanced: How to analyze contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Parameter Analysis: Calculate Hansen parameters (δD, δP, δH) to rationalize discrepancies .

- Co-solvency Studies: Test binary solvent systems (e.g., DMSO/hexane) to identify synergistic effects .

- Thermodynamic Modeling: Use the UNIFAC model to predict solubility curves and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.